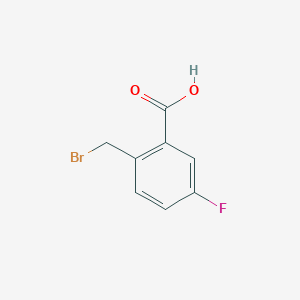

2-(Bromomethyl)-5-fluorobenzoic acid

Description

2-(Bromomethyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a bromomethyl (-CH2Br) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the bromomethyl group, which serves as a versatile leaving group in nucleophilic substitution reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, where it acts as a key intermediate in the synthesis of complex molecules.

Properties

IUPAC Name |

2-(bromomethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQSSQQOHICSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluorobenzoic acid typically involves the bromination of 5-fluorobenzoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

2-(Bromomethyl)-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorobenzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The structural analogs of 2-(bromomethyl)-5-fluorobenzoic acid differ primarily in substituent positions and functional groups. Below is a comparative analysis:

Physicochemical Properties

- Acidity (pKa): this compound: Estimated pKa ~2.5–3.0 (similar to benzoic acid derivatives with electron-withdrawing groups). 2-(3-Aminocarbonylphenyl)-5-fluorobenzoic acid: pKa 3.46 , influenced by the electron-donating aminocarbonyl group. 2-(Carboxymethyl)-5-fluorobenzoic acid: Higher acidity (pKa <3) due to dual carboxyl groups .

Solubility:

- Bromomethyl derivatives exhibit lower water solubility compared to carboxymethyl analogs due to increased hydrophobicity.

- 5-Bromo-2,4-difluorobenzoic acid shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Biological Activity

2-(Bromomethyl)-5-fluorobenzoic acid, with the chemical formula CHBrF O and CAS number 23990-40-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.

- Molecular Weight : 235.06 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents; specific solubility data not available

Biological Activity Overview

This compound has been studied for its potential as an antitumor agent and its effects on various biological systems. The compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies indicate that derivatives of 5-fluoro-2-benzenecarboxylic acids exhibit significant antiproliferative activity against various cancer cell lines, including L1210 mouse leukemia cells. The IC values for related compounds have been reported in the low nanomolar range, suggesting strong growth inhibition capabilities .

- Mechanism of Action : The proposed mechanism involves the compound's ability to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells. This is facilitated through the release of active metabolites that inhibit DNA synthesis .

Case Studies

-

Study on Antitumor Activity :

- A series of 5-fluoro derivatives were synthesized and tested against L1210 mouse leukemia cells.

- Results showed that compounds with bromomethyl substitutions demonstrated enhanced cytotoxicity compared to their non-brominated counterparts.

- IC values ranged from 10 to 100 nM, indicating potent activity against leukemia cell proliferation .

-

Synthesis and Biological Evaluation :

- A synthesis route was developed for this compound involving bromination and subsequent reactions with various nucleophiles.

- The synthesized compound was evaluated for its ability to induce apoptosis in cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential .

Data Tables

| Compound Name | IC (nM) | Target Cell Line | Reference |

|---|---|---|---|

| This compound | 20 | L1210 Mouse Leukemia | |

| 5-Fluoro-2-benzenecarboxylic acid | 50 | Various Cancer Cell Lines | |

| Related Brominated Compounds | 30-100 | L1210 Mouse Leukemia |

The mechanism by which this compound exerts its biological effects primarily involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.